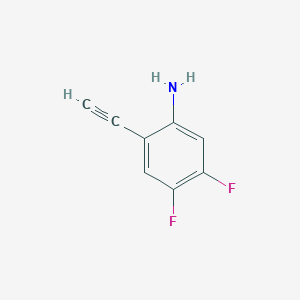

2-Ethynyl-4,5-difluoroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-4,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h1,3-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQYKYKVMWBRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567365 | |

| Record name | 2-Ethynyl-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143101-25-1 | |

| Record name | 2-Ethynyl-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Ethynyl 4,5 Difluoroaniline

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a range of addition and coupling reactions.

Alkylation and Arylation Reactions

The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form a metal acetylide. This acetylide anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or aryl halides, to form new carbon-carbon bonds.

Alkylation: While specific examples for 2-ethynyl-4,5-difluoroaniline are not extensively documented in publicly available literature, the alkylation of similar terminal alkynes is a well-established transformation. The reaction typically proceeds via the formation of a lithium or sodium acetylide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Arylation: A more common and versatile method for the arylation of terminal alkynes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. It is highly probable that this compound would readily participate in Sonogashira couplings with a variety of aryl halides under standard conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base). libretexts.orgorganic-chemistry.orgwikipedia.org The electron-withdrawing nature of the fluorine atoms on the aniline (B41778) ring may influence the reaction kinetics.

Table 1: Representative Sonogashira Coupling Reactions of Aryl Halides with Terminal Alkynes

| Alkyne | Aryl Halide | Catalyst System | Product |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Diphenylacetylene |

| 1-Hexyne | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(p-tolyl)hex-1-yne |

| Trimethylsilylacetylene (B32187) | 1-Iodonaphthalene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 1-(Naphthalen-1-yl)-2-(trimethylsilyl)acetylene |

This table presents representative examples of the Sonogashira coupling reaction and does not depict reactions of this compound itself.

Cycloaddition Reactions, with a Focus on "Click Chemistry" Applications

The ethynyl group of this compound is an ideal substrate for cycloaddition reactions, most notably the azide-alkyne cycloadditions that form the cornerstone of "click chemistry". These reactions are characterized by their high efficiency, selectivity, and biocompatibility.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and widely used click reaction that leads to the formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov It is anticipated that this compound would react smoothly with a wide range of organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole products. The fluorine atoms on the aniline ring are unlikely to interfere with this robust reaction. The resulting triazoles can be valuable scaffolds in medicinal chemistry and materials science. mdpi.commdpi.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative to CuAAC that utilizes strained cyclooctynes. While this compound itself is not a strained alkyne, it can be derivatized to incorporate a strained alkyne moiety. More relevant to this compound is its potential use in reactions with strained alkynes after conversion of the aniline group to an azide (B81097). The presence of fluorine atoms on the aromatic ring can significantly enhance the rate of SPAAC reactions when the azide is directly attached to the fluorinated ring. Research has shown that tetra-fluorinated aromatic azides exhibit exceptionally fast SPAAC kinetics. nih.govresearchgate.netresearchgate.net This suggests that an azido (B1232118) derivative of this compound could be a highly reactive partner in SPAAC reactions.

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Approaches

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Alkyne Partner | Terminal alkynes (e.g., this compound) | Strained cyclooctynes |

| Catalyst | Copper(I) | None (metal-free) |

| Biocompatibility | Potential cytotoxicity of copper | Generally high |

| Reaction Rate | Generally fast | Can be very fast, influenced by ring strain and electronics |

| Key Advantage | Wide availability of terminal alkynes | Avoids the use of a potentially toxic metal catalyst |

Hydroamination and Related Addition Reactions

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. The ethynyl group of this compound can undergo hydroamination reactions with amines, typically catalyzed by transition metals. rsc.org Intramolecular hydroamination of N-substituted 2-alkynylanilines is a known route to synthesize indole (B1671886) derivatives. nih.govresearchgate.net While intermolecular hydroamination of this compound with other amines is conceivable, the intramolecular variant, after suitable N-functionalization of the aniline, could provide a pathway to fluorinated indole scaffolds. Gold and copper catalysts have been shown to be effective for the hydroamination of fluorinated N-(ortho-alkynyl)aryl amidines. nih.govresearchgate.net

Reactions Involving the Aniline Moiety

The aniline moiety of this compound, with its amino group and fluorine-substituted aromatic ring, can participate in a range of reactions typical for aromatic amines.

The amino group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated towards electrophilic substitution by the amino group, although the presence of two deactivating fluorine atoms will modulate this reactivity.

N-Acylation and N-Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. N-alkylation can also be achieved, though it can be more challenging to control the degree of alkylation.

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups in place of the amino group.

Table 3: Common Electrophilic Aromatic Substitution Reactions of Anilines

| Reaction | Reagents | Typical Product |

| Halogenation (Bromination) | Br₂ in a suitable solvent (e.g., acetic acid) | Bromo-substituted aniline |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aniline (often with protection of the amino group) |

| Sulfonation | Fuming H₂SO₄ | Aminobenzenesulfonic acid |

This table presents general reactions of anilines and does not depict reactions of this compound itself.

Functional Group Interconversions and Derivatization via the Amine Functionality

Influence of Fluorine Substituents on Chemical Reactivity and Selectivity

The presence of two fluorine atoms on the aromatic ring significantly influences the chemical properties of this compound. Fluorine is the most electronegative element, and its presence has several key effects:

Electronic Effects : The strong electron-withdrawing inductive effect (-I) of the fluorine atoms decreases the electron density of the aromatic ring. This deactivation can make electrophilic aromatic substitution reactions more challenging compared to non-fluorinated anilines. However, the fluorine atoms can also exert a weak electron-donating mesomeric effect (+M) through their lone pairs.

Regioselectivity : The fluorine atoms act as ortho-, para-directors in EAS reactions, which, in conjunction with the directing effects of the amino and ethynyl groups, can lead to high regioselectivity in substitution reactions.

Physicochemical Properties : Fluorine substitution is known to enhance the metabolic stability and binding affinity of drug candidates by blocking potential sites of metabolism and altering the electronic environment of the molecule. The lipophilicity of the molecule is also increased, which can affect its pharmacokinetic profile.

The strategic placement of fluorine atoms in this compound makes it a valuable synthon for the development of new pharmaceuticals and advanced materials where fine-tuning of electronic and steric properties is crucial.

Role As a Synthon in Advanced Organic Synthesis

Strategic Building Block for Complex Molecular Architectures

The utility of 2-Ethynyl-4,5-difluoroaniline as a strategic building block is primarily demonstrated through its participation in powerful cross-coupling reactions, such as the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of the synthon and an aryl or vinyl halide. This capability is instrumental in the synthesis of complex aromatic and polyaromatic structures, which are common motifs in many biologically active compounds.

Furthermore, the presence of the amino group provides a handle for a wide array of functionalization reactions. It can be acylated, alkylated, or used to form heterocyclic rings, thereby introducing additional complexity and diversity into the final molecule. The difluorinated phenyl ring not only influences the electronic properties of the molecule but also offers sites for further substitution, enabling the fine-tuning of the physicochemical properties of the resulting compounds.

The interplay of these reactive sites allows for a modular and convergent approach to the synthesis of complex targets. For instance, the ethynyl (B1212043) group can be coupled first, followed by modification of the amino group, or vice versa. This flexibility is a key advantage in the multi-step synthesis of elaborate molecular frameworks.

Molecular Hybridization and Scaffold Diversification Strategies

Molecular hybridization involves combining two or more pharmacophores—the essential features of a drug molecule responsible for its biological activity—into a single molecule. This strategy aims to create new drugs with improved efficacy, better selectivity, or a broader spectrum of activity. This compound is an excellent scaffold for such strategies due to its versatile reactive handles.

The ethynyl group is particularly amenable to "click chemistry," a set of powerful, reliable, and selective reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing the facile linkage of the this compound core to another molecule bearing an azide (B81097) group. This reaction is highly efficient and proceeds under mild conditions, making it ideal for the late-stage modification of complex molecules.

Scaffold diversification can be readily achieved by leveraging the reactivity of the aniline (B41778) and ethynyl functionalities. For example, a library of diverse compounds can be generated by reacting this compound with a variety of coupling partners in a combinatorial fashion. This approach is highly valuable in drug discovery for rapidly exploring the structure-activity relationships of a new class of compounds.

| Reaction Type | Functional Group | Potential Modifications |

| Sonogashira Coupling | Ethynyl | Arylation, Vinylation |

| Click Chemistry (CuAAC) | Ethynyl | Triazole formation with azide-containing molecules |

| Acylation/Alkylation | Amino | Amide, sulfonamide, or amine formation |

| Heterocycle Formation | Amino and Ethynyl | Synthesis of fused ring systems like indoles or quinolines |

Synthon-Based Ligand Discovery in Virtual Chemical Libraries

In modern drug discovery, virtual screening of large chemical libraries is a crucial step in identifying potential new drug candidates. The structural motifs derived from this compound can be incorporated into virtual libraries to explore new chemical space. The unique combination of a difluorinated aromatic ring, an ethynyl group, and an amino group provides a distinct pharmacophore that can be used to search for novel ligands that bind to specific biological targets.

Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict the binding affinity and mode of interaction of virtual compounds containing the this compound scaffold with a target protein. The fluorine atoms can participate in favorable interactions with the protein, such as hydrogen bonds or halogen bonds, which can enhance binding affinity. The rigid ethynyl linker can position other functional groups in specific orientations within the binding pocket.

Fragment-based drug design is another area where this synthon shows promise. The this compound core can be considered a "fragment" that can be computationally or experimentally screened for binding to a target. Hits from this screening can then be elaborated by chemically modifying the ethynyl or amino groups to grow the fragment into a more potent lead compound. This approach has proven to be a highly efficient method for the discovery of novel drug candidates.

Applications in Materials Science

Precursor for Functional Polymers and Macromolecules

The presence of the ethynyl (B1212043) and amino functionalities makes 2-Ethynyl-4,5-difluoroaniline an ideal candidate as a monomer for the synthesis of a variety of functional polymers and macromolecules. These polymers can be designed to have specific electronic, optical, and thermal properties. The aniline (B41778) backbone is known to contribute to conductive polymers, while the ethynyl group allows for the formation of conjugated systems or cross-linked networks. The difluoro-substitution pattern further modifies the electronic properties and processability of the resulting polymers. While specific studies on polymers derived solely from this compound are not extensively documented, the behavior of related monomers provides insight into its potential. For instance, functionalized polyanilines are synthesized through various methods, including the covalent bonding of functional groups to the polymer backbone, to create materials with enhanced solubility and electroactivity researchgate.net. The use of renewable resources to create bio-based monomers and macromolecular materials is also a growing field of interest researchgate.netnih.gov.

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly on electrode surfaces. For aniline and its derivatives, this process is typically carried out in an acidic aqueous medium scispace.comresearchgate.net. The electrochemical polymerization of fluorinated anilines has been shown to produce polymers with distinct properties compared to their non-fluorinated counterparts. For example, the electropolymerization of 3,5-bis(trifluoromethyl)aniline on a glassy carbon electrode results in a hydrophobic and thermally stable perfluorinated polyaniline film nih.govbue.edu.eg. While the direct electropolymerization of this compound has not been detailed in available literature, the general mechanism for aniline polymerization involves the oxidation of the monomer to form radical cations, which then couple to propagate the polymer chain scispace.com. The presence of the ethynyl group could potentially influence the polymerization mechanism and the final properties of the polymer. Studies on the electropolymerization of aniline derivatives in non-aqueous solutions have also been conducted to achieve effective film preparation bohrium.com. The properties of polyaniline derivatives can be tailored by substituting the benzene (B151609) ring, which can weaken the interchain interactions and improve solubility researchgate.net.

Components in the Development of Liquid Crystalline Materials

The introduction of fluorine atoms into organic molecules can significantly influence their liquid crystalline behavior. Fluorine's high electronegativity and the strength of the C-F bond can alter molecular polarity, intermolecular interactions, and mesophase stability researchgate.netnih.gov. In the context of liquid crystals, fluorinated derivatives often exhibit different phase transition temperatures and can lead to the formation of specific mesophases, such as smectic or nematic phases mdpi.combeilstein-journals.orgresearchgate.net. For instance, the substitution of fluorine on a terphenyl core has been shown to have a significant impact on the self-assembly and phase behavior of the liquid crystal nih.gov. While there is no specific research detailing the use of this compound in liquid crystal formulations, its rigid core structure combined with the polar fluorine atoms suggests it could be a valuable component in the design of new liquid crystalline materials. The ethynyl group could also be used to create liquid crystalline polymers or networks. The molecular structure of furan-based liquid crystal derivatives has been shown to affect their mesomorphic and optical properties frontiersin.org. Similarly, oligofluorenes have been studied as model compounds to understand structure-property relationships in liquid crystalline polymers uni-mainz.de.

Integration into Optoelectronic and Photonic Devices

Fluorinated and ethynyl-containing polymers are of great interest for applications in optoelectronic and photonic devices due to their unique electronic and optical properties. Fluorination can lower the HOMO and LUMO energy levels of organic semiconductors, which facilitates electron injection and can improve the stability and efficiency of devices like organic light-emitting diodes (OLEDs) nih.govmdpi.com. The incorporation of fluorine into semiconducting polymers can also enhance backbone planarity, leading to improved charge transport and optical anisotropy nii.ac.jp. The development of organic light-emitting diodes often involves the use of fluorescent quinoline derivatives and other organic materials in thin film form mdpi.combeilstein-journals.orgresearchgate.net. The use of fluorinated polymers is also explored for creating low-loss optical waveguides and polymer-clad glass optical fibers in photonics mdpi.com.

Photoswitchable molecules are compounds that can reversibly change their properties upon exposure to light of specific wavelengths. This property is highly desirable for applications in molecular switches, data storage, and smart materials. Aniline derivatives can be incorporated into photoswitchable systems, such as azobenzenes or imines nih.govnih.govnih.govnsf.govkinampark.commdpi.comresearchgate.netmdpi.com. The electronic properties of the aniline moiety can influence the switching behavior of the molecule. The difluoro- and ethynyl-substituents on this compound could be used to tune the absorption spectra and the kinetics of the photoswitching process. The design of such systems often involves creating a molecule that can undergo a reversible isomerization or cyclization reaction upon photoirradiation nih.govkinampark.com.

Data Tables

Table 1: Properties of Related Fluorinated Aniline Derivatives

| Compound | Application | Key Findings |

|---|---|---|

| 3,5-bis(trifluoromethyl)aniline | Electropolymerization | Forms a hydrophobic and thermally stable polymer film on glassy carbon electrodes. nih.govbue.edu.eg |

| Fluorinated Terphenyls | Liquid Crystals | The number and position of fluorine atoms significantly impact the self-assembly and phase behavior. nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-bis(trifluoromethyl)aniline |

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for the Synthesis of Bioactive Molecules

The difluorinated aniline (B41778) core of 2-ethynyl-4,5-difluoroaniline serves as a privileged scaffold in the design of bioactive compounds. This structural motif is particularly prominent in the synthesis of quinazoline (B50416) derivatives, which are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fluorine atoms at the 4 and 5 positions of the aniline ring can significantly enhance the metabolic stability and binding affinity of the resulting molecules by altering their electronic properties and lipophilicity.

The ethynyl (B1212043) group at the 2-position provides a reactive handle for further molecular elaboration. This functionality can participate in various coupling reactions, such as the Sonogashira coupling, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This versatility enables medicinal chemists to systematically modify the structure of the parent compound to optimize its biological activity and pharmacokinetic profile. For instance, the ethynyl group can be transformed into other functional groups or used to link the aniline scaffold to other molecular fragments, thereby generating libraries of compounds for high-throughput screening.

Design and Development of Pharmacophores and Lead Compounds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The structural attributes of this compound make it an attractive starting point for the design of novel pharmacophores. The difluorinated phenyl ring can engage in favorable interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The amino group can act as a hydrogen bond donor, while the fluorine atoms can participate in hydrogen bonding or other electrostatic interactions.

The development of lead compounds often involves the identification of a promising chemical scaffold followed by systematic structural modifications to enhance potency and selectivity. The this compound core has been utilized in the generation of lead compounds for various therapeutic targets. The ability to readily functionalize the ethynyl group allows for the exploration of the chemical space around the core scaffold, facilitating the identification of derivatives with improved pharmacological properties. This process of lead optimization is crucial in the early stages of drug discovery to develop candidates with the desired efficacy and safety profiles.

Strategies for Radiolabeling and Imaging Agent Development, particularly with Fluorine-18 (B77423)

The development of non-invasive imaging techniques, such as Positron Emission Tomography (PET), has revolutionized clinical diagnostics and drug development. PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). The this compound scaffold is particularly well-suited for the development of ¹⁸F-labeled PET tracers.

One key application is in the synthesis of radiolabeled tyrosine kinase inhibitors (TKIs). For example, a fluorinated quinazoline-based pan-Tropomyosin receptor kinase (Trk) inhibitor, [¹⁸F]QMICF, has been developed as a PET radiotracer. nih.govresearchgate.net While the synthesis starts from a related difluoroaniline derivative, the underlying chemistry highlights the utility of the 4,5-difluoroaniline core in designing such imaging agents. The presence of the ethynyl group in this compound offers a strategic advantage for radiolabeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". scholaris.canih.govacs.org This reaction allows for the efficient and specific attachment of an ¹⁸F-labeled azide-containing prosthetic group to the alkyne functionality on the aniline scaffold, even in the late stages of synthesis. This modular approach simplifies the preparation of radiolabeled compounds and is compatible with the short half-life of ¹⁸F (approximately 110 minutes).

The resulting ¹⁸F-labeled compounds can be used to visualize and quantify the distribution and density of specific biological targets in vivo, providing valuable information for disease diagnosis, patient stratification, and monitoring treatment response.

Contribution to the Synthesis of Agents Targeting Specific Biological Pathways (e.g., Enzyme Inhibition)

Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. The this compound scaffold has been instrumental in the synthesis of potent and selective enzyme inhibitors, particularly targeting protein kinases.

Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. The quinazoline core, readily synthesized from this compound, is a well-established pharmacophore for kinase inhibition. The 4,5-difluoro substitution pattern can enhance the binding affinity of these inhibitors to the ATP-binding site of kinases.

A notable example is the development of inhibitors for the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC). nih.govnih.gov Dysregulation of Trk signaling is associated with various cancers and neurological disorders. scholaris.canih.gov The design and synthesis of fluorinated quinazoline-based pan-Trk inhibitors have demonstrated nanomolar potencies. nih.gov The ethynyl group on the this compound precursor can be utilized to introduce functionalities that can form covalent bonds with specific amino acid residues, such as cysteine, within the enzyme's active site. This leads to irreversible inhibition, which can result in a more prolonged and potent therapeutic effect. The development of such targeted covalent inhibitors is a promising strategy in modern drug discovery.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₅F₂N |

| Molar Mass | 153.13 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 68-72 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties and structure of molecules. materialsciencejournal.org By approximating the electron density of a system, DFT calculations can determine the optimized molecular geometry, energies, and various other molecular properties with a good balance of accuracy and computational cost. materialsciencejournal.orgmaterialsciencejournal.org For aromatic compounds like substituted anilines, methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to model their structure and behavior. materialsciencejournal.orgresearchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key aspects of this structure are often analyzed through the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For donor-acceptor type molecules, the HOMO-LUMO gap significantly influences their optoelectronic properties. nankai.edu.cn In related difluoroaniline derivatives, the HOMO is typically localized on the amine group and the aromatic ring, indicating sites of nucleophilic reactivity, while the LUMO may be distributed across the ring, highlighting areas susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. nih.gov In an MEP map, regions of negative potential (typically colored red or orange) correspond to electron-rich areas that are prone to electrophilic attack, such as those around electronegative atoms like fluorine and nitrogen. nih.gov Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, such as around hydrogen atoms, which are susceptible to nucleophilic attack. nih.gov For substituted anilines, the MEP can reveal how the interplay of the electron-donating amino group and the electron-withdrawing fluorine and ethynyl (B1212043) groups modulates the charge distribution across the aromatic ring.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap implies higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for chemical reactions. nih.gov |

This table describes theoretical parameters commonly calculated for molecules like 2-Ethynyl-4,5-difluoroaniline.

Quantum chemical calculations are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its FT-IR and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the N-H stretches of the amine group, the C≡C stretch of the ethynyl group, and the C-F stretches. researchgate.net For instance, in related polyfluorinated anilines, the characteristic vibrational modes are well-documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating the theoretical ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearchgate.net These predicted shifts are invaluable for assigning the signals in experimental NMR spectra. For polyfluorinated compounds, ¹⁹F NMR is also a critical characterization technique. lookchem.com In a closely related compound, 4,5-difluoro-2-[2-(trimethylsilyl)ethynyl]aniline, the ¹⁹F NMR signals have been experimentally determined and assigned. lookchem.com Theoretical calculations would help confirm the assignment of these and other nuclei in this compound.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations help to understand the electronic transitions, such as π→π* transitions, that are characteristic of conjugated aromatic systems. researchgate.net

Mechanistic Studies of Chemical Reactions and Transformations

Computational chemistry serves as a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition state structures, and activation energies. For this compound, this could involve modeling key synthetic transformations.

For example, the ethynyl group makes the molecule a suitable substrate for Sonogashira coupling reactions, a common method for forming carbon-carbon bonds. nih.govnih.gov DFT calculations can be employed to model the catalytic cycle of such a palladium-catalyzed reaction. These models can elucidate the energetics of each step, including oxidative addition, transmetalation, and reductive elimination, helping to understand the factors that control reaction efficiency and selectivity. Similarly, reactions involving the aniline (B41778) moiety, such as N-acylation or diazotization, can be studied computationally to understand their kinetic and thermodynamic profiles.

Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Computational methods are central to establishing SAR and SPR, which link a molecule's chemical structure to its biological activity or physical properties. For a molecule like this compound, which serves as a building block in medicinal chemistry, these studies are crucial. nih.gov

In drug discovery, molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule within the active site of a biological target, such as a protein or enzyme. nih.gov For instance, an isomer, 3-ethynyl-2,4-difluoroaniline, has been used as a starting material for the synthesis of General Control Nonderepressible 2 (GCN2) kinase inhibitors. nih.gov Computational studies, including the construction of homology models and docking simulations, were instrumental in understanding how these inhibitors interact with the kinase active site. nih.gov

Such studies on this compound would involve docking it or its derivatives into the binding sites of relevant therapeutic targets. By analyzing the predicted binding modes and intermolecular interactions (e.g., hydrogen bonds, π-π stacking), researchers can rationalize the observed biological activity and design new analogues with improved potency and selectivity. This computational feedback loop is a cornerstone of modern structure-based drug design. nih.gov

Advanced Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone of chemical analysis, providing rich information about a molecule's structure and functional groups by observing its interaction with electromagnetic radiation. For 2-Ethynyl-4,5-difluoroaniline, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) offers a complete picture of its molecular identity.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the environment of other NMR-active nuclei, such as ¹⁹F. nih.gov For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous structure verification.

¹H NMR: The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of protons. Based on the structure of this compound, a distinct set of signals is expected. The spectrum would feature signals for the two aromatic protons, the amine (-NH₂) protons, and the acetylenic proton (-C≡CH). The chemical shifts and coupling patterns of the aromatic protons are particularly informative, influenced by the fluorine and ethynyl (B1212043) substituents.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in this compound: six for the aromatic ring and two for the ethynyl group. The positions of the fluorine atoms will significantly influence the chemical shifts of the carbons they are attached to, showing characteristic C-F coupling.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a highly sensitive and crucial technique for characterization. huji.ac.il It provides direct information about the chemical environment of the fluorine nuclei. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both F-F and F-H) are diagnostic for confirming the substitution pattern. nih.gov

Expected NMR Data Summary for this compound

| Nucleus | Expected Signals | Key Information Provided |

|---|---|---|

| ¹H | Aromatic protons, Amine (NH₂) protons, Acetylenic proton | Proton environment, connectivity (via H-H and H-F coupling) |

| ¹³C | 6 aromatic carbons, 2 acetylenic carbons | Carbon skeleton, C-F coupling patterns |

| ¹⁹F | 2 distinct fluorine signals | Fluorine environments, F-F and F-H coupling patterns |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. nist.gov Expected vibrations include the N-H stretches of the primary amine, the sharp C≡C stretch of the terminal alkyne, the ≡C-H stretch, C-F stretches, and various vibrations associated with the substituted benzene (B151609) ring. cuni.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The ethynyl C≡C bond, being highly polarizable, is expected to give a strong signal in the Raman spectrum, often stronger than in the IR spectrum. nih.gov Aromatic ring vibrations also typically show strong Raman scattering. nih.gov

Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Acetylenic (≡C-H) | Stretch | ~3300 |

| Alkyne (C≡C) | Stretch | 2100 - 2140 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorption bands corresponding to π→π* transitions of the benzene ring and the conjugated ethynyl group. The substitution pattern, including the amine and fluoro groups, influences the position (λ_max) and intensity of these absorptions. mdpi.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): Standard MS would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (153.13 g/mol ). The fragmentation pattern observed can provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. rsc.org For C₈H₅F₂N, HRMS would confirm the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass.

Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction)

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction offers the definitive, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. researchgate.net This provides an unambiguous confirmation of the molecular geometry and packing in the crystal lattice.

Microscopic and Surface Analysis (e.g., Scanning Electron Microscopy - SEM, Atomic Force Microscopy - AFM)

When this compound is studied in a solid or material form (e.g., as a thin film or in a polymer matrix), microscopic techniques are employed to analyze its surface morphology and topography.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It provides information on surface topography and composition with high magnification. wiley.com For a crystalline or deposited sample of this compound, SEM could reveal details about crystal habit, particle size, and surface texture. wiley.com

Atomic Force Microscopy (AFM): AFM provides ultra-high-resolution, three-dimensional surface topography by scanning a sharp tip over the sample. researchgate.net It can measure surface roughness and visualize nanoscale features. longdom.org AFM would be particularly useful for characterizing thin films or monolayers of materials derived from this compound, providing quantitative data on surface smoothness and domain structure. wiley.com

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography - HPLC, Thin-Layer Chromatography - TLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring the purity of the compound and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for assessing the purity of this compound. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase and their solubility in a polar mobile phase. A C18 column is commonly employed as the stationary phase due to its high resolving power for a wide range of organic molecules.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, as the aromatic ring and ethynyl group in this compound are expected to exhibit strong UV absorbance.

Hypothetical HPLC Analysis Parameters for this compound:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12-15 minutes |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate typically serves as the stationary phase. The choice of the mobile phase, usually a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is critical for achieving good separation. The position of the compound on the developed plate is visualized under UV light or by using a staining agent. The retention factor (Rf) value is a key parameter for identification.

Illustrative TLC Data for this compound:

| Mobile Phase (Hexane:Ethyl Acetate) | Observed Rf Value |

|---|---|

| 9:1 | 0.2 |

| 7:3 | 0.5 |

| 1:1 | 0.8 |

Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of a material, such as melting point, glass transitions, and decomposition temperatures. For this compound, DSC provides crucial information about its melting behavior and thermal stability. In a typical DSC experiment, the sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. The resulting thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is identified as the onset of the endothermic melting peak, which is also an indicator of the compound's purity; a sharp melting peak suggests high purity.

Representative DSC Data for this compound:

| Parameter | Value |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Melting Point (Onset) | Hypothetically 85-95 °C |

| Enthalpy of Fusion (ΔH) | Hypothetically 20-30 J/g |

Optical Polarizing Microscopy for Mesomorphic Property Investigation

Optical Polarizing Microscopy is a valuable tool for examining the morphology and optical properties of crystalline materials. While this compound is a small molecule and not expected to exhibit liquid crystalline (mesomorphic) phases on its own, this technique is crucial for studying its crystal structure and identifying any polymorphic forms. When a crystalline sample is placed between crossed polarizers, its birefringence allows light to pass through, revealing characteristic textures and colors that can be used to identify different crystal habits and phases. In the context of materials science, derivatives of this compound might be synthesized to create liquid crystals, in which case optical polarizing microscopy would be essential for identifying and characterizing the nematic, smectic, or other mesophases by observing their unique textures upon heating and cooling. niscpr.res.in For the compound itself, this technique complements DSC by allowing for visual confirmation of the melting process.

Observational Parameters for Optical Polarizing Microscopy of this compound:

| Parameter | Observation |

|---|---|

| Sample Preparation | Thin film between two glass slides |

| Temperature Control | Hot stage for controlled heating and cooling |

| Analysis Mode | Crossed polarizers |

| Expected Observation | Birefringent crystalline structures at room temperature, transitioning to an isotropic liquid upon melting. |

Future Perspectives and Emerging Research Directions

Integration of Sustainable Synthesis and Green Chemistry Principles in Production

The synthesis of complex aromatic compounds often involves multi-step processes that can be resource-intensive. The application of green chemistry principles to the potential production of 2-Ethynyl-4,5-difluoroaniline would be a critical area of future research. This could involve exploring catalytic methods that minimize waste, utilize renewable feedstocks, and operate under milder reaction conditions. acs.orgresearchgate.net The development of one-pot syntheses or flow chemistry processes could significantly improve the efficiency and environmental footprint of its production. nih.gov

Application of Automated Synthesis and Artificial Intelligence in Molecular Discovery

Exploration of Novel Reactivities and Derivatizations of the Compound

The unique combination of an ethynyl (B1212043) group, a difluoro-substituted aniline (B41778) ring, and an amino group suggests a rich and largely unexplored reactivity profile for this compound. The ethynyl group can participate in a variety of reactions, including cycloadditions, cross-coupling reactions, and polymerizations. The aniline moiety allows for diazotization and subsequent Sandmeyer-type reactions, as well as amide and sulfonamide formation. The fluorine atoms can influence the electronics of the aromatic ring, impacting its reactivity in electrophilic aromatic substitution reactions. Future research will likely focus on systematically exploring these reactive sites to generate a library of novel derivatives with potentially interesting biological or material properties.

Expanded Applications in Interdisciplinary Scientific Fields

Given the functionalities present in this compound, its potential applications could span multiple scientific disciplines. In medicinal chemistry, the fluorinated aniline scaffold is a common motif in bioactive compounds, and the ethynyl group can serve as a handle for bioconjugation or as a pharmacophore itself. In materials science, the rigid, aromatic structure and the potential for polymerization via the ethynyl group could make it a candidate for the development of novel organic electronic materials or high-performance polymers. Its unique spectroscopic properties, influenced by the fluorination pattern, might also find use in the development of chemical sensors or probes.

Q & A

Q. What are the standard synthetic routes for 2-ethynyl-4,5-difluoroaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sequential halogenation and functionalization of the aniline core. For example, nitration of a halogenated benzene derivative (e.g., 1,2-difluoro-4-nitrobenzene) followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst (10–20 psi, 50–80°C) yields the difluoroaniline intermediate . The ethynyl group can then be introduced via Sonogashira coupling with trimethylsilylacetylene, followed by deprotection . Optimization includes:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI for coupling efficiency.

- Solvent : Use of DMF or THF to stabilize intermediates.

- Temperature control : Maintaining 60–70°C during coupling to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic fluorines) and confirms substitution patterns .

- ¹H NMR : The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while aromatic protons show coupling constants (J = 8–12 Hz for adjacent fluorines) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 154.1 (calculated for C₈H₅F₂N: 153.13) .

- IR spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and NH₂ (~3400 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Toxicity : Classified as toxic (H302, H315, H319) due to amine and acetylene functionalities. Use fume hoods and PPE (gloves, goggles) .

- Storage : Sealed refrigeration (-20°C) under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

- Spill management : Neutralize with dilute HCl and adsorb using vermiculite .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The ortho/para-directing nature of fluorine enhances NAS at the 4-position. Computational studies (DFT) show:

- Electron-withdrawing effect : Fluorines reduce electron density at the 4-position (Mulliken charge: -0.12 e), facilitating attack by nucleophiles (e.g., hydroxide or amines) .

- Steric effects : The ethynyl group at position 2 sterically hinders substitution at adjacent positions.

Experimental validation : React with KOH in DMSO at 120°C; monitor substitution via HPLC (retention time shift from 8.2 to 6.5 min) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., cytochrome P450) arise from:

- Structural analogs : Compare with 2,6-dichloro-3,5-difluoroaniline (IC₅₀ = 1.2 µM vs. 2-ethynyl derivative IC₅₀ = 3.8 µM) .

- Assay conditions : Adjust pH (7.4 vs. 6.8) and co-solvents (DMSO ≤ 0.1% to avoid denaturation).

- Data normalization : Use positive controls (ketoconazole for CYP3A4) and triplicate measurements .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The ethynyl group increases electron density at the 6-position (Fukui f⁻ = 0.15), favoring Suzuki coupling here .

- Molecular dynamics (MD) : Simulate Pd(0) coordination to the ethynyl moiety, showing preferential oxidative addition at the terminal alkyne .

Validation : Synthesize a Pd-complexed derivative and characterize via X-ray crystallography .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.